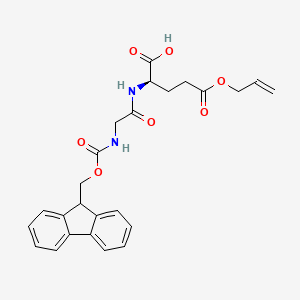

Fmoc-Gly-Gly-allyl propionate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C25H26N2O7 |

|---|---|

Molecular Weight |

466.5 g/mol |

IUPAC Name |

(2R)-2-[[2-(9H-fluoren-9-ylmethoxycarbonylamino)acetyl]amino]-5-oxo-5-prop-2-enoxypentanoic acid |

InChI |

InChI=1S/C25H26N2O7/c1-2-13-33-23(29)12-11-21(24(30)31)27-22(28)14-26-25(32)34-15-20-18-9-5-3-7-16(18)17-8-4-6-10-19(17)20/h2-10,20-21H,1,11-15H2,(H,26,32)(H,27,28)(H,30,31)/t21-/m1/s1 |

InChI Key |

CCNNYDKFKPLPIC-OAQYLSRUSA-N |

Isomeric SMILES |

C=CCOC(=O)CC[C@H](C(=O)O)NC(=O)CNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Canonical SMILES |

C=CCOC(=O)CCC(C(=O)O)NC(=O)CNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Origin of Product |

United States |

Foundational & Exploratory

Fmoc-Gly-Gly-allyl propionate chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fmoc-Gly-Gly-allyl propionate (B1217596) is a specialized, cleavable linker molecule integral to the advancement of targeted therapeutics, particularly in the field of Antibody-Drug Conjugates (ADCs). This technical guide provides a comprehensive overview of its chemical structure, properties, and its pivotal role in the synthesis of ADCs. Detailed methodologies for its application and the principles of its selective cleavage are discussed to facilitate its effective use in research and drug development.

Chemical Structure and Properties

Fmoc-Gly-Gly-allyl propionate is a well-defined chemical entity with a structure designed for specific functionalities in bioconjugation. The molecule consists of a dipeptide (Gly-Gly) core, which provides a spacer and a potential enzymatic cleavage site. One terminus is protected by a fluorenylmethyloxycarbonyl (Fmoc) group, a base-labile protecting group commonly used in solid-phase peptide synthesis. The other terminus is an allyl propionate ester, which serves as a stable linkage that can be selectively cleaved under specific conditions.

Chemical Structure:

Table 1: Chemical Properties of this compound

| Property | Value |

| CAS Number | 2766214-15-5[1] |

| Molecular Formula | C₂₅H₂₆N₂O₇ |

| Molecular Weight | 466.48 g/mol |

| Appearance | White to off-white solid |

| Solubility | Soluble in DMSO |

| Storage | Store at -20°C, sealed, away from moisture and light.[2] |

Applications in Antibody-Drug Conjugate (ADC) Synthesis

The primary application of this compound is as a cleavable linker in the synthesis of Antibody-Drug Conjugates (ADCs).[2][3][4] ADCs are a class of targeted therapies designed to deliver a potent cytotoxic drug specifically to cancer cells by conjugating it to a monoclonal antibody that recognizes a tumor-specific antigen.

The linker plays a critical role in the efficacy and safety of an ADC. It must be stable in systemic circulation to prevent premature release of the cytotoxic payload, which could lead to off-target toxicity. Upon internalization of the ADC into the target cancer cell, the linker must be efficiently cleaved to release the active drug.

The Gly-Gly dipeptide within the linker can be susceptible to cleavage by lysosomal enzymes, such as Cathepsin B, which are often upregulated in the tumor microenvironment.[][] The allyl ester provides an alternative or additional cleavage point, offering versatility in the drug release mechanism.

Experimental Protocols

While a specific, detailed protocol for the synthesis of this compound is not publicly available, a general synthetic strategy can be inferred from standard peptide and ester chemistry. It would likely involve the coupling of Fmoc-Gly-Gly-OH with allyl alcohol in the presence of a suitable coupling agent and a base.

A general protocol for the synthesis of the precursor, Fmoc-Gly-Gly-OH, involves dissolving glycine (B1666218) dipeptide in an alkaline aqueous solution and reacting it with an Fmoc-reagent like Fmoc-ONSu in an organic solvent.[7]

General Workflow for ADC Synthesis using a Peptide Linker:

The following diagram illustrates a generalized workflow for the construction of an ADC utilizing a cleavable peptide linker.

Protocol for Linker Cleavage:

The cleavage of the allyl ester can be achieved under mild conditions using palladium catalysis. A typical procedure involves the use of a palladium(0) catalyst, such as tetrakis(triphenylphosphine)palladium(0), in the presence of a scavenger.

The enzymatic cleavage of the dipeptide component generally occurs within the lysosomal compartment of the target cell following internalization of the ADC.

Signaling and Mechanism of Action

This compound itself is not involved in cell signaling. Its role is to be a stable bridge in the ADC construct until it reaches the target cell. The mechanism of action of the resulting ADC is what involves cellular pathways.

Conclusion

This compound is a valuable tool in the construction of sophisticated bioconjugates, most notably ADCs. Its well-defined structure, incorporating both a peptide and an allyl ester moiety, provides researchers with a versatile, cleavable linker system. A thorough understanding of its properties and the methodologies for its use is essential for the successful development of next-generation targeted therapies. Further research into the precise enzymatic and chemical conditions for its cleavage will continue to refine its application in drug development.

References

- 1. 阿拉丁,F1499052,2766214-15-5,this compound销售,采购,样品 [jskchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.cn [medchemexpress.cn]

- 7. CN101654473A - Synthesis method of amino-protecting glycine dipeptidase derivant - Google Patents [patents.google.com]

An In-depth Technical Guide to Fmoc-Gly-Gly-allyl propionate: A Cleavable Linker for Antibody-Drug Conjugates

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fmoc-Gly-Gly-allyl propionate (B1217596) is a specialized chemical linker molecule integral to the development of next-generation antibody-drug conjugates (ADCs). This guide provides a comprehensive technical overview of its chemical properties, synthesis, and application in ADC technology. Detailed experimental protocols, quantitative data, and workflow visualizations are presented to facilitate its practical implementation in research and development settings. The Gly-Gly dipeptide motif offers a cleavage site for lysosomal proteases, enabling controlled release of cytotoxic payloads within target cells, while the allyl propionate ester provides a versatile handle for drug conjugation and subsequent deprotection. The fluorenylmethyloxycarbonyl (Fmoc) protecting group allows for compatibility with standard solid-phase peptide synthesis (SPPS) methodologies.

Core Chemical Properties

Fmoc-Gly-Gly-allyl propionate is a white to off-white solid at room temperature. Its core structure consists of a di-glycine peptide backbone, N-terminally protected by an Fmoc group and C-terminally functionalized with an allyl propionate ester.

| Property | Value | Source |

| CAS Number | 2766214-15-5 | [1] |

| Molecular Formula | C25H26N2O7 | MedchemExpress |

| Molecular Weight | 466.48 g/mol | MedchemExpress |

| Appearance | Solid | MCE |

| Storage Conditions | -20°C to -80°C, protected from light and moisture. | [2] |

Synthesis of this compound

Materials and Methods

-

Fmoc-Gly-OH

-

Glycine (B1666218) allyl ester hydrochloride

-

N,N'-Diisopropylcarbodiimide (DIC)

-

Hydroxybenzotriazole (HOBt)

-

N,N-Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM)

-

Dimethylformamide (DMF)

-

Ethyl acetate (B1210297) (EtOAc)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica (B1680970) gel for column chromatography

Experimental Protocol

Step 1: Synthesis of Fmoc-Gly-Gly-OH

A detailed protocol for the synthesis of the precursor, Fmoc-Gly-Gly-OH, can be adapted from established methods. For instance, Glycylglycine can be dissolved in an aqueous solution of sodium carbonate. A solution of Fmoc-ONSu in acetone (B3395972) is then added dropwise to the Glycylglycine solution at a controlled temperature (e.g., 20°C). The reaction is stirred for several hours, followed by aqueous workup and extraction with an organic solvent like ethyl acetate. The product, Fmoc-Gly-Gly-OH, is then isolated and purified.

Step 2: Esterification to form this compound

-

Dissolve Fmoc-Gly-Gly-OH (1 equivalent) and allyl propionate (1.2 equivalents) in anhydrous DCM.

-

Add DIC (1.2 equivalents) and a catalytic amount of a coupling additive like 4-Dimethylaminopyridine (DMAP) to the solution.

-

Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove the diisopropylurea byproduct.

-

Wash the filtrate sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the final product, this compound.

Note: This is a representative protocol and may require optimization for specific laboratory conditions and scales.

Application in Antibody-Drug Conjugate (ADC) Synthesis

This compound serves as a cleavable linker in the construction of ADCs. The dipeptide sequence is designed to be recognized and cleaved by lysosomal proteases, such as Cathepsin B, which are often overexpressed in tumor cells.[][4][5] This enzymatic cleavage ensures the targeted release of the cytotoxic payload within the cancer cell, minimizing systemic toxicity.[6]

General Workflow for ADC Synthesis using this compound

The synthesis of an ADC using this linker typically involves the following key steps, which are visualized in the diagram below.

Caption: General workflow for ADC synthesis.

Detailed Experimental Considerations

Fmoc Deprotection: The Fmoc group is typically removed under basic conditions, commonly using a solution of piperidine in DMF. This step exposes the N-terminal amine of the glycine residue for subsequent coupling to the cytotoxic payload.

Payload Conjugation: The cytotoxic drug, functionalized with a reactive group such as a carboxylic acid, is coupled to the deprotected linker. Standard peptide coupling reagents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-Hydroxysuccinimide) are often employed to facilitate this amide bond formation.

Allyl Deprotection: The allyl ester can be cleaved under mild conditions using a palladium catalyst, such as Pd(PPh₃)₄, in the presence of a scavenger like morpholine (B109124) or phenylsilane.[7] This step is typically performed after the payload is attached and before conjugation to the antibody, depending on the overall synthetic strategy. Microwave-assisted deprotection methods have also been developed to expedite this process.

Antibody Modification and Conjugation: For conjugation to a monoclonal antibody, interchain disulfide bonds are often partially reduced using a mild reducing agent like TCEP (tris(2-carboxyethyl)phosphine) to generate reactive thiol groups. The linker-payload construct, which would be further functionalized with a thiol-reactive group (e.g., a maleimide), is then reacted with the reduced antibody via a Michael addition reaction to form the final ADC.

Signaling Pathway of ADC Action

The efficacy of an ADC constructed with a cleavable linker like this compound is dependent on a series of cellular events, beginning with binding to the target antigen on the cancer cell surface and culminating in the intracellular release of the cytotoxic payload.

Caption: Mechanism of action for a dipeptide-linked ADC.

Conclusion

This compound is a valuable tool in the design and synthesis of advanced antibody-drug conjugates. Its dipeptide structure allows for targeted, enzymatic cleavage within cancer cells, while the Fmoc and allyl protecting groups provide the necessary orthogonality for a controlled and efficient synthetic process. The methodologies and workflows outlined in this guide are intended to provide researchers and drug development professionals with the foundational knowledge required to effectively utilize this linker in the development of novel cancer therapeutics. Further research into the optimization of synthesis and conjugation protocols will continue to enhance the utility and performance of ADCs based on this and similar cleavable linker technologies.

References

- 1. 阿拉丁,F1499052,2766214-15-5,this compound销售,采购,样品 [jskchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]

- 6. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]

- 7. Metal- catalysed cleavage of allyl esters - Wordpress [reagents.acsgcipr.org]

In-Depth Technical Guide: Fmoc-Gly-Gly-allyl propionate for Advanced Antibody-Drug Conjugate Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Fmoc-Gly-Gly-allyl propionate (B1217596), a cleavable linker precursor utilized in the synthesis of Antibody-Drug Conjugates (ADCs). This document details its chemical properties, a representative experimental protocol for its application in ADC synthesis, and the subsequent mechanism of payload delivery and action.

Core Compound Data

Fmoc-Gly-Gly-allyl propionate serves as a foundational building block for constructing enzyme-sensitive linkers in ADCs. The diglycine motif is designed for cleavage by lysosomal proteases, ensuring targeted release of the cytotoxic payload within cancer cells.

| Parameter | Value | Reference |

| CAS Number | 2766214-15-5 | N/A |

| Molecular Weight | 466.48 g/mol | [1] |

| Molecular Formula | C₂₅H₂₆N₂O₇ | N/A |

| Application | Cleavable ADC Linker | [2] |

The Role in Antibody-Drug Conjugates

Antibody-Drug Conjugates are a class of targeted therapeutics that deliver potent cytotoxic agents directly to cancer cells. This is achieved by linking a monoclonal antibody, which targets a tumor-specific antigen, to a cytotoxic payload via a chemical linker. The linker's properties are critical for the ADC's efficacy and safety.

Cleavable linkers, such as those derived from this compound, are designed to be stable in systemic circulation but are cleaved under specific conditions within the tumor microenvironment or inside the target cell. Peptide-based linkers are frequently employed to be substrates for lysosomal proteases like cathepsins, which are often overexpressed in tumor cells. Upon internalization of the ADC, the linker is cleaved, releasing the payload to exert its cytotoxic effect.

Experimental Protocol: Synthesis of a Representative ADC

The following is a generalized, multi-step protocol for the synthesis of an Antibody-Drug Conjugate using a Gly-Gly linker derived from this compound and a maleimide-functionalized payload, such as Monomethyl Auristatin E (MMAE).

Step 1: Antibody Preparation (Reduction)

-

Reconstitution : Prepare a solution of the desired monoclonal antibody (e.g., Trastuzumab) in a phosphate-buffered saline (PBS) solution.

-

Reduction : To generate reactive thiol groups, partially reduce the interchain disulfide bonds of the antibody. This is typically achieved by incubation with a reducing agent like tris(2-carboxyethyl)phosphine (B1197953) (TCEP) at 37°C for approximately 2 hours.

-

Purification : Remove excess TCEP by buffer exchange into PBS using a desalting column or through diafiltration.

Step 2: Linker-Payload Synthesis

-

Fmoc Deprotection : The Fmoc protecting group on this compound is removed using a solution of piperidine (B6355638) in an organic solvent like dimethylformamide (DMF).

-

Payload Attachment : The deprotected Gly-Gly-allyl propionate is then conjugated to the cytotoxic payload. For a payload containing a primary or secondary amine, a coupling agent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) can be used to form an amide bond.

-

Allyl Deprotection and Maleimide (B117702) Functionalization : The allyl ester is cleaved, and the resulting carboxylic acid is functionalized with a maleimide group to enable conjugation to the reduced antibody.

Step 3: Conjugation

-

Reaction : The maleimide-functionalized linker-payload is added to the solution of the reduced antibody. The maleimide group reacts with the free thiol groups on the antibody to form a stable thioether bond. The reaction is typically carried out at room temperature for several hours.

-

Quenching : The reaction is quenched by adding an excess of a thiol-containing reagent, such as N-acetylcysteine, to cap any unreacted maleimide groups.

Step 4: Purification and Characterization

-

Purification : The resulting ADC is purified to remove unconjugated linker-payload and other reaction byproducts. Size-exclusion chromatography (SEC) or diafiltration are common methods.

-

Characterization : The purified ADC is characterized to determine the drug-to-antibody ratio (DAR), aggregation levels, and in vitro cytotoxicity.

Caption: Experimental workflow for the synthesis of an Antibody-Drug Conjugate.

Mechanism of Action: Payload Release and Signaling Pathway

Payload Release:

Once the ADC binds to its target antigen on the surface of a cancer cell, it is internalized, typically via endocytosis. The ADC is then trafficked to the lysosome. The acidic environment and the presence of proteases, such as cathepsin B, within the lysosome facilitate the cleavage of the Gly-Gly dipeptide linker. This releases the cytotoxic payload into the cytoplasm of the cancer cell.

Signaling Pathway of Monomethyl Auristatin E (MMAE):

MMAE is a potent anti-mitotic agent that, once released, disrupts the cellular microtubule network.[3][]

-

Tubulin Polymerization Inhibition : MMAE binds to tubulin, the protein subunit of microtubules, and inhibits its polymerization.[3][][5] This prevents the formation of the mitotic spindle, which is essential for cell division.

-

Cell Cycle Arrest : The disruption of the microtubule network leads to cell cycle arrest in the G2/M phase.[6][7]

-

Induction of Apoptosis : Prolonged mitotic arrest triggers the intrinsic apoptotic pathway. This involves the activation of a cascade of caspases, including caspase-9 and caspase-3.[1][8] Activated caspase-3 then cleaves key cellular substrates, such as poly(ADP-ribose) polymerase (PARP), leading to the characteristic morphological and biochemical changes of apoptosis and ultimately, cell death.[8][9]

References

- 1. Frontiers | Activating Autophagy Enhanced the Antitumor Effect of Antibody Drug Conjugates Rituximab-Monomethyl Auristatin E [frontiersin.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Monomethyl auristatin E - Wikipedia [en.wikipedia.org]

- 5. Payload of Antibody-drug Conjugates (ADCs) — MMAE and MMAF Brief Introduction – Creative Biolabs ADC Blog [creative-biolabs.com]

- 6. benchchem.com [benchchem.com]

- 7. Non-Hodgkin Lymphoma (NHL) Medication: Cytotoxic agents, Antineoplastic Agents, Histone Deacetylase Inhibitors, Antineoplastics, PI3K Inhibitors, Monoclonal Antibodies, Antineoplastic Agents, Proteasome Inhibitors, Antineoplastic Agents, mTOR Kinase Inhibitors, Antineoplastics, Angiogenesis Inhibitor, PD-1/PD-L1 Inhibitors, CAR T-cell Therapy, Antineoplastics, Anti-CD19 Monoclonal Antibodies, Colony-Stimulating Factor Growth Factors, Immunomodulators, Corticosteroids, Antineoplastics, Other, Antineoplastics, Anti-CD30 Monoclonal Antibodies [emedicine.medscape.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

Fmoc-Gly-Gly-Allyl Propionate: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of Fmoc-Gly-Gly-allyl propionate (B1217596), a protected dipeptide intermediate crucial in solid-phase peptide synthesis (SPPS) and the development of peptide-based therapeutics. Due to the limited availability of specific quantitative data for this exact molecule, this guide synthesizes information from general principles of peptide chemistry and data on related compounds to provide a reliable framework for its handling and application.

Core Concepts: Solubility Profile

General Solubility of Fmoc-Amino Acids and Peptides:

Fmoc-protected amino acids and short peptides are generally soluble in a range of polar aprotic solvents commonly used in peptide synthesis. The large, nonpolar fluorenylmethoxycarbonyl (Fmoc) group significantly influences the solubility profile, often imparting good solubility in organic solvents.

Expected Solubility of Fmoc-Gly-Gly-Allyl Propionate:

Based on the structure, this compound is expected to be soluble in:

-

Dimethylformamide (DMF): The most common solvent for SPPS, it is highly likely to dissolve this compound.

-

N-Methyl-2-pyrrolidone (NMP): Another common SPPS solvent with strong solubilizing properties.

-

Dichloromethane (DCM): Often used for washing and some coupling reactions.

-

Tetrahydrofuran (THF): A solvent used in specific reactions, including the cleavage of allyl esters.

-

Acetonitrile (ACN): Used in purification and analysis (e.g., HPLC).

It is expected to have poor solubility in water and nonpolar solvents like hexanes. A summary of expected solubility is provided in Table 1.

Table 1: Predicted Solubility of this compound

| Solvent Category | Specific Solvents | Expected Solubility |

| Polar Aprotic Solvents | DMF, NMP, DMSO | High |

| Chlorinated Solvents | Dichloromethane (DCM) | Moderate to High |

| Ethers | Tetrahydrofuran (THF) | Moderate |

| Nitriles | Acetonitrile (ACN) | Moderate |

| Protic Solvents | Water, Alcohols | Low to Insoluble |

| Nonpolar Solvents | Hexanes, Toluene | Insoluble |

Core Concepts: Stability Profile

The stability of the this compound is dictated by its two primary protecting groups: the N-terminal Fmoc group and the C-terminal allyl ester. The stability of these groups under various conditions determines the orthogonal protection strategy in peptide synthesis. Allyl esters are known to be stable under a wide variety of conditions, making them useful when carboxylate groups need protection in both acidic and basic environments[1].

Stability of the Fmoc Group:

The Fmoc group is notoriously base-labile and is typically removed using a solution of piperidine (B6355638) in DMF. It is, however, stable to acidic conditions.

Stability of the Allyl Ester:

The allyl ester is a versatile protecting group due to its stability towards both acidic and the basic conditions typically used for Fmoc group removal.[2] It is, however, selectively cleaved under neutral conditions using a palladium(0) catalyst.[3][4] This orthogonality is a key advantage in complex peptide synthesis, such as in on-resin cyclization.[5]

Table 2: Stability of this compound Protecting Groups

| Condition | Reagent/Solvent | Effect on Fmoc Group | Effect on Allyl Ester |

| Base | 20% Piperidine in DMF | Cleaved | Stable [2] |

| Acid | Trifluoroacetic Acid (TFA) | Stable | Stable [2] |

| Palladium Catalysis | Pd(PPh₃)₄, Phenylsilane (B129415) | Stable | Cleaved [6] |

Experimental Protocols

A critical aspect of utilizing this compound is the selective cleavage of the allyl ester to liberate the C-terminal carboxylic acid for subsequent coupling or cyclization.

Protocol for Allyl Ester Cleavage on Solid Support

This protocol is adapted from standard procedures for the cleavage of allyl esters in solid-phase peptide synthesis.

Reagents:

-

Fmoc-Gly-Gly-allyl ester-functionalized resin

-

Dichloromethane (DCM), anhydrous

-

Tetrahydrofuran (THF), anhydrous

-

Phenylsilane (PhSiH₃)

-

Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

-

20% (v/v) Piperidine in DMF

-

Coupling reagents (e.g., HBTU, HOBt, DIEA)

Procedure:

-

Resin Swelling: Swell the resin-bound peptide in DCM for 30 minutes, followed by washing with DMF.

-

Fmoc Deprotection (if necessary): If the N-terminal Fmoc group needs to be removed for a subsequent reaction (e.g., head-to-tail cyclization), treat the resin with 20% piperidine in DMF for 10-20 minutes. Wash the resin thoroughly with DMF and DCM.

-

Preparation of Cleavage Cocktail: In a separate flask, prepare the allyl cleavage cocktail. For a 0.1 mmol scale synthesis, dissolve tetrakis(triphenylphosphine)palladium(0) (e.g., 10-20 mg) in anhydrous THF (e.g., 2 mL). Add phenylsilane (e.g., 10-20 equivalents relative to the resin loading).

-

Allyl Cleavage: Add the cleavage cocktail to the resin. Gently agitate the mixture at room temperature. The reaction is typically complete within 1-2 hours. Monitor the reaction progress using a qualitative test (e.g., Kaiser test on a resin sample after coupling a new amino acid to the newly freed carboxyl group).

-

Washing: After complete cleavage, thoroughly wash the resin with THF, DCM, and DMF to remove the palladium catalyst and scavenger byproducts. A wash with a solution of sodium diethyldithiocarbamate (B1195824) in DMF can also be used to scavenge residual palladium.

-

Subsequent Reactions: The resin with the free C-terminal carboxyl group is now ready for the next step, such as on-resin cyclization or further chain elongation.

Visualizations

Experimental Workflow for On-Resin Cyclization

The following diagram illustrates the workflow for the on-resin cyclization of a peptide where the C-terminus is protected as an allyl ester.

Caption: Workflow for on-resin peptide cyclization using an allyl ester.

Logical Relationship of Protecting Group Stability

The following diagram illustrates the orthogonal stability of the Fmoc and allyl ester protecting groups under different chemical conditions.

Caption: Orthogonal stability of Fmoc and allyl ester protecting groups.

References

- 1. peptide.com [peptide.com]

- 2. peptide.com [peptide.com]

- 3. Metal- catalysed cleavage of allyl esters - Wordpress [reagents.acsgcipr.org]

- 4. EP0518295A2 - Allyl side chain protection in peptide synthesis - Google Patents [patents.google.com]

- 5. peptide.com [peptide.com]

- 6. researchgate.net [researchgate.net]

The Cornerstone of Peptide Synthesis: An In-depth Technical Guide to the Fmoc Protecting Group

For Researchers, Scientists, and Drug Development Professionals

The 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group is a cornerstone of modern solid-phase peptide synthesis (SPPS), a technique that has revolutionized the production of synthetic peptides for research, diagnostics, and therapeutic applications.[1] Its widespread adoption stems from its unique characteristic of being stable under acidic conditions while being readily cleaved by mild bases, enabling an efficient and orthogonal approach to the synthesis of complex peptides.[1] This technical guide provides a comprehensive overview of the Fmoc protecting group, detailing its core principles, experimental protocols, and quantitative data to aid professionals in optimizing their peptide synthesis strategies.

The Chemistry of the Fmoc Group

The Fmoc group is a carbamate (B1207046) that temporarily blocks the α-amino group of an amino acid.[1] This protection is crucial to prevent the amino group from engaging in unwanted side reactions, such as self-polymerization, during the activation of the carboxyl group for peptide bond formation.[1][2]

The Fmoc group is introduced by reacting an amino acid with an Fmoc-donating reagent, such as 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu) or 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl), under basic conditions.[1][3] Fmoc-OSu is generally preferred due to its greater stability.[4]

The key to the utility of the Fmoc group lies in its lability to basic conditions. Deprotection is typically achieved using a secondary amine, most commonly piperidine (B6355638), in a polar aprotic solvent like N,N-dimethylformamide (DMF).[3][5] The mechanism proceeds via a β-elimination reaction. A base abstracts the acidic proton on the fluorenyl ring, leading to the formation of a dibenzofulvene (DBF) intermediate and the release of carbon dioxide and the free amine of the amino acid.[6][7] The piperidine then acts as a scavenger, reacting with the electrophilic DBF to form a stable adduct, which prevents the DBF from reacting with the newly deprotected amine.[7]

The Fmoc/tBu Orthogonal Strategy in SPPS

The predominant method in modern peptide synthesis is the Fmoc/tBu strategy.[1] This approach utilizes the base-labile Fmoc group for the temporary protection of the Nα-amine and acid-labile protecting groups, such as tert-butyl (tBu), for the "permanent" protection of reactive amino acid side chains.[1] This orthogonality is critical, as it ensures that the side-chain protecting groups remain intact during the repeated cycles of Fmoc deprotection.[2] At the end of the synthesis, a strong acid, typically trifluoroacetic acid (TFA), is used to simultaneously cleave the peptide from the resin and remove the side-chain protecting groups.[8]

Advantages of the Fmoc Strategy over the Boc Strategy:

-

Milder Deprotection Conditions: Fmoc removal with a weak base like piperidine is significantly milder than the repetitive use of strong acid (TFA) required for Boc deprotection. This gentler approach is particularly beneficial for the synthesis of peptides containing acid-sensitive residues.[2][9]

-

True Orthogonality: The use of a base for Nα-deprotection and an acid for final cleavage provides a truly orthogonal system, minimizing the premature loss of side-chain protecting groups during synthesis.[2]

-

Compatibility with Sensitive Modifications: The milder conditions of Fmoc chemistry are more compatible with the synthesis of peptides bearing post-translational modifications, such as phosphorylation and glycosylation.[2]

-

Easier Automation and Monitoring: The deprotection by-product, the dibenzofulvene-piperidine adduct, has a strong UV absorbance, which allows for real-time monitoring of the deprotection step, facilitating automation.[2][10]

Quantitative Data in Fmoc-SPPS

The efficiency and success of Fmoc-SPPS are dependent on several quantitative parameters. The following tables summarize key data for optimizing synthesis protocols.

Table 1: Common Reagents and Conditions for Fmoc Deprotection

| Deprotection Reagent | Concentration in DMF | Typical Reaction Time | Notes |

| Piperidine | 20% (v/v) | 2 x 5-15 minutes | The most common and standard condition.[3][11] |

| Piperidine | 5-10% (v/v) | Longer reaction times may be needed | Can be used to reduce piperidine consumption.[12] |

| 4-Methylpiperidine (4MP) | 20% (v/v) | Similar to piperidine | A less volatile and less toxic alternative to piperidine.[13] |

| Piperazine/DBU | 10% Piperazine (w/v) in 9:1 DMF/ethanol (B145695) | Microwave-assisted, short times | Can be more efficient for difficult sequences but may increase side reactions.[13] |

| Dipropylamine (DPA) | 20-25% (v/v) | Variable | Shown to reduce aspartimide formation.[14] |

Table 2: Comparative Efficiency of Common Coupling Reagents in Fmoc-SPPS

| Coupling Reagent | Class | Typical Reaction Time (min) | Relative Coupling Efficiency | Notes |

| HBTU/HATU | Uronium/Aminium Salt | 15-60 | Very High | Highly efficient, especially for hindered amino acids. HATU is generally more reactive than HBTU.[5][8] |

| HCTU | Uronium/Aminium Salt | 15-60 | Very High | Similar efficiency to HATU, often more cost-effective.[15] |

| PyBOP | Phosphonium Salt | 30-60 | High | Efficient, with no risk of guanidinylation of the N-terminus.[16] |

| DIC/HOBt | Carbodiimide | 60-120 | Good | Cost-effective and widely used, but can have slower reaction rates and potential for side reactions.[16] |

| COMU | Uronium/Aminium Salt | 10-45 | Very High | Extremely reactive, often used for very difficult couplings.[8] |

Table 3: Common Cleavage Cocktails for Final Deprotection and Resin Cleavage

| Cleavage Cocktail (Reagent) | Composition (v/v/w) | Target Residues/Conditions |

| Reagent K | TFA/Thioanisole/Water/Phenol (B47542)/EDT (82.5:5:5:5:2.5) | A robust, general-purpose cocktail for peptides containing multiple sensitive residues.[17] |

| TFA/TIS/Water | TFA/Triisopropylsilane/Water (95:2.5:2.5) | A common and effective cocktail for many standard peptides.[17] |

| TFA/EDT/TIS/Water | TFA/1,2-Ethanedithiol/TIS/Water (94:2.5:1:2.5) | Recommended for peptides containing Trp, Cys, or Met.[18] |

| Low TFA Concentration | e.g., TFA/DCM (1:99 to 1:1) | Used for cleavage from highly acid-labile resins to obtain protected peptide fragments.[13] |

Experimental Protocols

The following are detailed protocols for key steps in manual Fmoc-SPPS. These can be adapted for automated synthesizers.

Protocol 1: Resin Swelling

-

Weigh the desired amount of resin (e.g., 100-250 mg for a 0.1 mmol synthesis) and place it in a suitable reaction vessel.[19]

-

Add sufficient DMF to cover the resin completely (approx. 10-15 mL per gram of resin).[3]

-

Allow the resin to swell for at least 30-60 minutes at room temperature with gentle agitation.[19]

-

After swelling, drain the DMF.[19]

Protocol 2: Loading the First Fmoc-Amino Acid onto Wang Resin

-

Swell the Wang resin in a mixture of DCM and DMF (9:1, v/v; 10 mL/g).[9]

-

In a separate vessel, dissolve 4 equivalents of the Fmoc-amino acid and 4 equivalents of HOBt in a minimal amount of DMF.[9]

-

Add the amino acid/HOBt solution to the swollen resin.[9]

-

Add 4 equivalents of DIC to the resin mixture and agitate.[9]

-

In a small amount of DMF, dissolve 0.1 equivalents of DMAP and add it to the reaction mixture.[9]

-

Agitate the mixture for 12 hours at room temperature.[9]

-

To cap any unreacted hydroxyl groups, drain the reaction mixture and add a solution of acetic anhydride (B1165640) (2 eq) and DIPEA (2 eq) in DCM. Agitate for 30 minutes.[9]

-

Wash the resin thoroughly with DMF, followed by DCM, and dry under vacuum.[9]

Protocol 3: A Single Cycle of Peptide Chain Elongation

A. Fmoc Deprotection:

-

To the peptide-resin, add a 20% piperidine in DMF solution (approx. 10 mL per gram of resin).[3]

-

Agitate for 3-5 minutes and drain the solution.[11]

-

Add a fresh portion of the 20% piperidine in DMF solution and agitate for an additional 10-15 minutes.[11]

-

Drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.[11]

B. Amino Acid Coupling (using HBTU/DIPEA):

-

In a separate vial, dissolve the next Fmoc-amino acid (3 equivalents relative to the resin loading), HBTU (3 equivalents), and HOBt (3 equivalents) in DMF.[5]

-

Add DIPEA (6 equivalents) to the vial and allow the mixture to pre-activate for 2-5 minutes.[5]

-

Add the activated amino acid solution to the deprotected peptide-resin.[5]

-

Agitate the reaction mixture for 30-60 minutes at room temperature.[5]

-

After the coupling, drain the solution and wash the resin thoroughly with DMF (3-5 times).[5]

C. Monitoring the Coupling Reaction (Kaiser Test):

-

Take a small sample of the resin beads and wash them with ethanol.[20]

-

Add a few drops each of a 5% ninhydrin (B49086) in ethanol solution, an 80% phenol in ethanol solution, and a KCN in pyridine (B92270) solution.[20]

-

A blue color indicates the presence of free primary amines and an incomplete coupling reaction, necessitating a recoupling step. A yellow or colorless result indicates a complete reaction.[21]

Protocol 4: Final Cleavage and Deprotection

-

After the final SPPS cycle, wash the peptide-resin with DCM and dry it under vacuum.[19]

-

Prepare the appropriate cleavage cocktail (e.g., Reagent K or TFA/TIS/Water) fresh in a fume hood.[17][19]

-

Add the cleavage cocktail to the dried peptide-resin (approx. 10 mL per gram of resin).[17]

-

Allow the reaction to proceed for 2-4 hours at room temperature with occasional agitation.[13]

-

Filter the cleavage mixture to separate the resin and collect the filtrate containing the peptide.

-

Precipitate the crude peptide by adding the TFA filtrate to a 10-fold volume of cold diethyl ether.[20]

-

Collect the precipitated peptide by centrifugation or filtration, wash with cold ether, and dry under vacuum.[19][20]

Potential Side Reactions and Troubleshooting

While Fmoc-SPPS is a robust methodology, several side reactions can occur, impacting the yield and purity of the final peptide.

-

Diketopiperazine Formation: This is a common side reaction at the dipeptide stage, especially with proline as the second amino acid. It can be minimized by using 2-chlorotrityl chloride resin or by coupling a pre-formed Fmoc-dipeptide.[21][22]

-

Aspartimide Formation: Peptides containing Asp-Gly or Asp-Ser sequences are particularly prone to this side reaction, which can occur under both basic and acidic conditions. Strategies to mitigate this include adding HOBt to the piperidine deprotection solution or using specialized protecting groups on the aspartic acid side chain.[21][22]

-

Racemization: The activation of the carboxyl group can lead to epimerization, particularly for amino acids like histidine and cysteine. The choice of coupling reagent and the addition of additives like HOBt or HOAt are crucial to suppress racemization.[5]

-

Aggregation: Hydrophobic peptide sequences can aggregate on the resin, leading to incomplete coupling and deprotection. This can be addressed by using specialized resins, chaotropic salts, or by modifying the peptide backbone.[22]

Visualizing the Fmoc-SPPS Workflow

The following diagrams illustrate the core logical and experimental flows in Fmoc-SPPS.

Caption: Mechanism of Fmoc deprotection by piperidine.

Caption: The iterative workflow of Fmoc solid-phase peptide synthesis.

Conclusion

The Fmoc protection strategy has become the gold standard in solid-phase peptide synthesis due to its mild reaction conditions, high efficiency, and amenability to automation. A thorough understanding of the underlying chemistry, optimization of reaction parameters based on quantitative data, and adherence to detailed experimental protocols are paramount for the successful synthesis of high-quality peptides. This guide provides the foundational knowledge and practical procedures to empower researchers, scientists, and drug development professionals in their peptide synthesis endeavors, from routine preparations to the construction of complex and modified peptide molecules.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Stain Protocol for the Detection of N-Terminal Amino Groups during Solid-Phase Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. americanpeptidesociety.org [americanpeptidesociety.org]

- 7. peptide.com [peptide.com]

- 8. luxembourg-bio.com [luxembourg-bio.com]

- 9. peptideweb.com [peptideweb.com]

- 10. scribd.com [scribd.com]

- 11. benchchem.com [benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. tools.thermofisher.com [tools.thermofisher.com]

- 14. chemistry.du.ac.in [chemistry.du.ac.in]

- 15. benchchem.com [benchchem.com]

- 16. benchchem.com [benchchem.com]

- 17. merckmillipore.com [merckmillipore.com]

- 18. benchchem.com [benchchem.com]

- 19. benchchem.com [benchchem.com]

- 20. academic.oup.com [academic.oup.com]

- 21. chempep.com [chempep.com]

- 22. peptide.com [peptide.com]

The Strategic Advantage of the Fmoc-Gly-Gly Dipeptide Linker in Bioconjugation and Drug Delivery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The field of targeted therapeutics, particularly in the realm of antibody-drug conjugates (ADCs), continually seeks to optimize the crucial balance between systemic stability and targeted payload release. The linker, a seemingly simple molecular bridge, plays a pivotal role in achieving this equilibrium. Among the various linker technologies, the Fmoc-Gly-Gly dipeptide linker has emerged as a versatile and effective tool. This technical guide provides a comprehensive overview of the core advantages of the Fmoc-Gly-Gly linker, supported by quantitative data, detailed experimental protocols, and workflow visualizations to empower researchers in its effective application.

Core Advantages of the Gly-Gly Dipeptide Linker

The Gly-Gly dipeptide unit, often incorporated as part of a larger linker structure, offers several key advantages in the design of bioconjugates:

-

Enzymatic Cleavability: The primary advantage of peptide linkers lies in their susceptibility to cleavage by specific enzymes, particularly proteases that are often upregulated in the tumor microenvironment or within lysosomes of cancer cells. This targeted release mechanism minimizes off-target toxicity by ensuring the cytotoxic payload is liberated predominantly at the site of action. While linkers like Val-Cit are well-known substrates for Cathepsin B, the Gly-Gly sequence can also be recognized and cleaved by certain lysosomal proteases.

-

Hydrophilicity and Solubility: Glycine (B1666218), the simplest amino acid, imparts a degree of hydrophilicity to the linker. This can be advantageous in mitigating the aggregation often associated with hydrophobic payloads, thereby improving the overall solubility and pharmacokinetic profile of the ADC.

-

Flexibility and Steric Accessibility: The lack of a side chain in glycine residues provides significant conformational flexibility to the linker. This flexibility can prevent steric hindrance, allowing for efficient conjugation and potentially facilitating the interaction of the payload with its intracellular target upon release.

-

Synthetic Tractability: The synthesis of the Fmoc-Gly-Gly-OH building block is straightforward, and its incorporation into larger peptide sequences or direct conjugation to antibodies and payloads can be achieved using standard solid-phase peptide synthesis (SPPS) and bioconjugation chemistries. The Fmoc protecting group allows for controlled, stepwise synthesis and deprotection under mild basic conditions.

Quantitative Data on Peptide Linker Performance

The selection of a linker is a data-driven process. The following tables summarize key performance indicators for different peptide linkers, providing a comparative context for the utility of dipeptide linkers. It is important to note that direct, head-to-head quantitative comparisons of the Gly-Gly linker with other dipeptides under identical experimental conditions are not extensively available in the public domain. The data presented here is aggregated from various studies to provide a general overview.

Table 1: Comparative Plasma Stability of Cleavable ADC Linkers

| Linker Type | Linker Sequence | In Vitro Plasma Stability (Half-life) | Key Findings |

| Dipeptide | Val-Cit | ~230 days (human plasma), ~80 hours (mouse plasma)[1] | High stability in human plasma, but less stable in mouse plasma due to enzymatic degradation.[1] |

| Dipeptide | Val-Ala | Cleaved at approximately half the rate of Val-Cit in an isolated cathepsin B assay.[1] | Exhibits lower hydrophobicity compared to Val-Cit, allowing for higher drug-to-antibody ratios (DAR) without significant aggregation.[1] |

| Tetrapeptide | Gly-Gly-Phe-Gly (GGFG) | Stable in mouse, rat, or human plasma with only 1-2% drug release over 21 days.[2] | Demonstrates high stability and is effectively cleaved by lysosomal proteases like cathepsins B, H, and L.[2] |

Table 2: Comparative Enzymatic Cleavage Rates of Peptide Linkers by Cathepsin B

| Linker Sequence | Relative Cleavage Rate | Notes |

| Val-Cit | +++ | Widely used and efficient Cathepsin B substrate. |

| Val-Ala | ++ | Cleaved at a slower rate than Val-Cit.[1] |

| Phe-Lys | ++++ | Reported to be cleaved ~30-fold faster than Val-Cit. |

| Gly-Gly-Phe-Gly | ++ | Cleaved by Cathepsin B, with cleavage observed between Phe and Gly.[3] |

Experimental Protocols

The following protocols provide a detailed methodology for the synthesis, conjugation, and cleavage of a Gly-Gly dipeptide linker. These are generalized protocols and may require optimization based on the specific antibody, payload, and experimental setup.

Protocol 1: Synthesis of Fmoc-Gly-Gly-OH

This protocol is adapted from established methods for peptide synthesis.

Materials:

-

Glycine dipeptide (H-Gly-Gly-OH)

-

9-fluorenylmethyloxycarbonyl N-hydroxysuccinimide ester (Fmoc-OSu)

-

10% Sodium carbonate solution

-

Acetone

-

Ethyl acetate (B1210297)

-

Concentrated hydrochloric acid

-

Water

Procedure:

-

Dissolve 6.1 g (0.050 mol) of glycine dipeptide in 63 mL of 10% sodium carbonate solution with stirring until fully dissolved.

-

In a separate flask, dissolve 16.8 g (0.05 mol) of Fmoc-OSu in 60 mL of acetone.

-

Under controlled temperature (20°C), add the Fmoc-OSu solution dropwise to the glycine dipeptide solution over 30 minutes.

-

After the addition is complete, continue stirring the reaction mixture at 30°C for 2 hours.

-

Dilute the reaction mixture with approximately 50 mL of water.

-

Extract the aqueous solution with toluene (80 mL) to remove unreacted Fmoc-OSu.

-

Carefully acidify the aqueous layer to a pH of 2 with concentrated hydrochloric acid. A white precipitate should form.

-

Extract the acidified aqueous layer with ethyl acetate (100 mL).

-

Wash the organic phase with water, then concentrate it under reduced pressure to remove the ethyl acetate.

-

The white solid product, Fmoc-Gly-Gly-OH, will precipitate.

-

Filter the solid, wash with a small amount of cold water, and dry under vacuum. The expected yield is approximately 91%.[4]

Protocol 2: Conjugation of Fmoc-Gly-Gly-OH to a Monoclonal Antibody

This protocol utilizes EDC/NHS chemistry for the conjugation of the linker to lysine (B10760008) residues on the antibody.

Materials:

-

Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

-

Fmoc-Gly-Gly-OH

-

N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

-

N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS)

-

Activation Buffer: 0.1 M MES, pH 4.5-5.0

-

Coupling Buffer: PBS, pH 7.2-7.5

-

Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

-

Desalting column

Procedure:

-

Antibody Preparation: Exchange the antibody into the Activation Buffer using a desalting column. Adjust the antibody concentration to 1-10 mg/mL.

-

Activation of Fmoc-Gly-Gly-OH:

-

Immediately before use, dissolve Fmoc-Gly-Gly-OH, EDC, and NHS (or sulfo-NHS) in the Activation Buffer. A molar excess of the linker and coupling reagents over the antibody is required (typically 10-50 fold excess of linker and 2-5 fold excess of EDC/NHS over the linker).

-

Incubate the activation mixture for 15-30 minutes at room temperature to form the amine-reactive NHS ester.

-

-

Conjugation:

-

Add the activated Fmoc-Gly-Gly-linker solution to the prepared antibody solution.

-

Adjust the pH of the reaction mixture to 7.2-7.5 by adding Coupling Buffer.

-

Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.

-

-

Quenching: Add the quenching solution to a final concentration of 50-100 mM to stop the reaction and quench any unreacted NHS esters. Incubate for 30 minutes at room temperature.

-

Purification: Remove the excess linker and byproducts by purifying the antibody-linker conjugate using a desalting column or size-exclusion chromatography, exchanging the buffer to a suitable storage buffer (e.g., PBS, pH 7.4).

-

Characterization: Characterize the conjugate to determine the drug-to-antibody ratio (DAR) using techniques such as UV-Vis spectroscopy, mass spectrometry, or hydrophobic interaction chromatography (HIC).

Protocol 3: Enzymatic Cleavage Assay of a Gly-Gly Linker

This protocol outlines a general method to assess the cleavage of a Gly-Gly linker by the lysosomal protease Cathepsin B.

Materials:

-

Antibody-Gly-Gly-Payload conjugate

-

Recombinant human Cathepsin B

-

Assay Buffer: 50 mM sodium acetate, 5 mM DTT, 1 mM EDTA, pH 5.5

-

Quenching Solution (e.g., 10% trichloroacetic acid)

-

LC-MS system

Procedure:

-

Enzyme Activation: Activate Cathepsin B according to the manufacturer's instructions, typically by pre-incubating in the Assay Buffer containing DTT.

-

Reaction Setup:

-

In a microcentrifuge tube, add the antibody-Gly-Gly-payload conjugate to the Assay Buffer to a final concentration of 1-10 µM.

-

Initiate the reaction by adding the activated Cathepsin B to a final concentration of 10-100 nM.

-

Incubate the reaction mixture at 37°C.

-

-

Time-Point Sampling: At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the reaction mixture.

-

Reaction Quenching: Immediately stop the enzymatic reaction by adding an equal volume of the quenching solution to the aliquot.

-

Sample Preparation: Centrifuge the quenched samples to pellet the precipitated protein. Collect the supernatant containing the cleaved payload.

-

Analysis: Analyze the supernatant by LC-MS to quantify the amount of released payload over time. This will allow for the determination of the cleavage rate.

Visualization of Key Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate the general mechanism of action for an ADC and the experimental workflow for assessing linker cleavage.

Conclusion

The Fmoc-Gly-Gly dipeptide linker represents a valuable component in the toolbox for the design of sophisticated bioconjugates and drug delivery systems. Its combination of enzymatic lability, favorable physicochemical properties, and synthetic accessibility makes it a compelling choice for researchers aiming to develop next-generation targeted therapies. While more direct comparative data will further elucidate its precise advantages over other linker systems, the foundational principles and methodologies outlined in this guide provide a solid framework for its successful implementation in research and drug development.

References

Commercial Suppliers and Technical Guide for Fmoc-Gly-Gly-allyl propionate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-Gly-Gly-allyl propionate (B1217596) is a heterobifunctional, cleavable linker utilized in the synthesis of Antibody-Drug Conjugates (ADCs). This technical guide provides an in-depth overview of its properties, commercial availability, and a detailed protocol for its application in ADC development. The linker incorporates an Fmoc-protected amine for sequential peptide synthesis, a di-glycine motif susceptible to enzymatic cleavage by lysosomal proteases like Cathepsin B, and an allyl ester for orthogonal deprotection, enabling the attachment of a cytotoxic payload. This design allows for stable drug conjugation in systemic circulation and targeted release within cancer cells.

Commercial Availability

Fmoc-Gly-Gly-allyl propionate is available from several commercial suppliers specializing in reagents for peptide synthesis and bioconjugation. Notable suppliers include:

-

MedchemExpress

-

Aladdin

-

Jieskai Bio

Researchers should consult the suppliers' websites for the most current product information, availability, and pricing. It is crucial to obtain a lot-specific Certificate of Analysis (CoA) for detailed quantitative data.

Technical Data

The following table summarizes the typical physicochemical properties of this compound. Users should always refer to the supplier-specific Certificate of Analysis for precise, lot-specific data.

| Property | Typical Value |

| CAS Number | 276614-15-5 |

| Molecular Formula | C₂₅H₂₆N₂O₇ |

| Molecular Weight | 466.48 g/mol |

| Appearance | White to off-white solid |

| Purity (by HPLC) | ≥98% |

| Solubility | Soluble in DMSO |

| Storage Conditions | Store at -20°C, protected from light and moisture |

Experimental Protocols

The following protocols outline the key steps for the utilization of this compound in the synthesis of an Antibody-Drug Conjugate. These are generalized procedures and may require optimization based on the specific antibody, cytotoxic drug, and desired drug-to-antibody ratio (DAR).

Fmoc Deprotection

This step is necessary to deprotect the N-terminal amine of the linker, allowing for subsequent conjugation to a payload.

-

Reagents:

-

This compound

-

20% Piperidine (B6355638) in Dimethylformamide (DMF)

-

DMF

-

Dichloromethane (DCM)

-

-

Procedure:

-

Dissolve this compound in DMF.

-

Add the 20% piperidine in DMF solution to the linker solution.

-

Stir the reaction mixture at room temperature for 30 minutes.

-

Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to confirm the complete removal of the Fmoc group.

-

Upon completion, evaporate the solvent under reduced pressure.

-

Wash the resulting product (H₂N-Gly-Gly-allyl propionate) with DCM and dry under vacuum.

-

Payload Conjugation

This protocol describes the coupling of the deprotected linker to a cytotoxic drug containing a carboxylic acid group.

-

Reagents:

-

H₂N-Gly-Gly-allyl propionate

-

Cytotoxic drug with a carboxylic acid moiety (e.g., MMAE)

-

Coupling agents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

-

Base: Diisopropylethylamine (DIPEA)

-

Anhydrous DMF

-

-

Procedure:

-

Dissolve the cytotoxic drug in anhydrous DMF.

-

Add HBTU and HOBt to the drug solution and stir for 5 minutes to pre-activate the carboxylic acid.

-

In a separate flask, dissolve H₂N-Gly-Gly-allyl propionate in anhydrous DMF.

-

Add the pre-activated drug solution and DIPEA to the linker solution.

-

Stir the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at room temperature for 2-4 hours.

-

Monitor the reaction progress by LC-MS.

-

Upon completion, purify the drug-linker conjugate by preparative reverse-phase HPLC.

-

Lyophilize the purified fractions to obtain the solid drug-linker-allyl propionate conjugate.

-

Allyl Ester Deprotection

This step removes the allyl protecting group to reveal a free carboxylic acid, which will be activated for conjugation to the antibody.

-

Reagents:

-

Drug-linker-allyl propionate conjugate

-

Palladium catalyst: Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

-

Scavenger: Phenylsilane or Morpholine

-

Anhydrous DCM or Chloroform (B151607)

-

-

Procedure:

-

Dissolve the drug-linker-allyl propionate conjugate in anhydrous DCM or chloroform under an inert atmosphere.

-

Add the scavenger to the solution.

-

Add the palladium catalyst to the reaction mixture. The solution may change color.

-

Stir the reaction at room temperature for 1-2 hours.

-

Monitor the deprotection by LC-MS.

-

Upon completion, the palladium catalyst can be removed by filtration through celite or by precipitation and filtration.

-

Evaporate the solvent to yield the drug-linker with a free carboxylic acid.

-

Antibody Conjugation

This protocol outlines the final step of conjugating the activated drug-linker to the antibody.

-

Reagents:

-

Drug-linker with a free carboxylic acid

-

Antibody in a suitable buffer (e.g., PBS, pH 7.4)

-

Activating agents: EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), Sulfo-NHS (N-Hydroxysulfosuccinimide)

-

Reaction buffer (e.g., PBS)

-

-

Procedure:

-

Dissolve the drug-linker in a minimal amount of a water-miscible organic solvent (e.g., DMSO).

-

Add EDC and Sulfo-NHS to the drug-linker solution to activate the carboxylic acid, forming a more stable amine-reactive ester.

-

Incubate for 15-30 minutes at room temperature.

-

Add the activated drug-linker solution to the antibody solution. The molar ratio of linker to antibody should be carefully controlled to achieve the desired DAR.

-

Incubate the reaction mixture at room temperature or 4°C for 2-4 hours with gentle mixing.

-

Quench the reaction by adding an excess of a small molecule amine (e.g., Tris or glycine).

-

Purify the resulting ADC using size-exclusion chromatography (SEC) or tangential flow filtration (TFF) to remove unconjugated drug-linker and other reagents.

-

Characterize the final ADC for DAR, aggregation, and purity using techniques such as hydrophobic interaction chromatography (HIC), SEC-HPLC, and mass spectrometry.

-

Visualizations

Experimental Workflow for ADC Synthesis

Caption: Workflow for the synthesis of an ADC using this compound.

ADC Mechanism of Action: Intracellular Drug Release

Caption: Mechanism of action of a Gly-Gly linker-based ADC.

An In-Depth Technical Guide to the Safety and Handling of Fmoc-Protected Amino Acids, with a Focus on Allyl-Functionalized Glycine Derivatives

This technical guide provides a comprehensive overview of the safety and handling considerations for Fmoc-protected amino acids, with a particular focus on derivatives containing allyl groups. The information is intended for an audience of researchers, scientists, and professionals in drug development who work with these compounds in a laboratory setting.

Quantitative Safety and Handling Data

The following table summarizes key quantitative data for relevant Fmoc-protected amino acids, compiled from various sources. This information is crucial for a preliminary risk assessment and for establishing safe laboratory practices.

| Property | Fmoc-allyl-Gly-OH | Fmoc-Gly-OH | General Fmoc-Amino Acids |

| Molecular Formula | C20H19NO4[1] | C17H15NO4 | Varies |

| Molecular Weight | 337.37 g/mol [1] | 297.30 g/mol | Varies |

| Appearance | White to off-white powder or crystals[2][3] | White powder | Generally white to off-white solids |

| Melting Point | 134-140 °C[2] | ~233 °C[4] | Varies |

| Storage Temperature | 2-8°C[2] or 0-8°C[3] | Room Temperature | 2-8°C is common for long-term stability |

| Flash Point | Not applicable[2] | No data available | Generally not highly flammable |

| Solubility | Soluble in DMSO (100 mg/mL)[5] | Soluble in water[4] | Varies; many are soluble in organic solvents like DMF and DMSO |

GHS Hazard Information

The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a standardized framework for communicating hazard information. For Fmoc-L-Allylglycine, the following classifications have been reported[6]:

-

Acute Toxicity, Oral (Category 4): H302 - Harmful if swallowed.

-

Skin Irritation (Category 2): H315 - Causes skin irritation.

-

Eye Irritation (Category 2A): H319 - Causes serious eye irritation.

-

Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory Tract Irritation: H335 - May cause respiratory irritation.

For Fmoc-Gly-Gly-OH, the following GHS classifications have been noted[7]:

-

Skin Irritation (Category 2): H315 - Causes skin irritation.

-

Eye Irritation (Category 2A): H319 - Causes serious eye irritation.

-

Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory Tract Irritation: H335 - May cause respiratory irritation.

It is important to note that for Fmoc-Gly-OH, one source indicates it does not meet GHS hazard criteria in 50% of reports, while another suggests it may be harmful if swallowed, in contact with skin, or inhaled, and may cause skin, eye, and respiratory irritation[8][9].

Experimental Protocols and Handling Guidelines

Given the potential hazards, the following protocols and guidelines should be strictly adhered to when handling Fmoc-protected amino acids.

Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles or glasses are mandatory.

-

Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile).

-

Respiratory Protection: For operations that may generate dust, a dust mask (e.g., N95) or a respirator should be used.

-

Body Protection: A lab coat or other protective clothing should be worn.

Engineering Controls:

-

Work in a well-ventilated area, preferably in a chemical fume hood, especially when handling powders or generating aerosols.

General Handling Procedures:

-

Receiving and Storage: Upon receipt, inspect the container for any damage. Store the compound in a tightly closed container in a cool, dry, and well-ventilated place, adhering to the recommended storage temperature (typically 2-8°C).

-

Weighing and Dispensing: Conduct these operations in a designated area, such as a weighing enclosure or a fume hood, to minimize dust generation and inhalation.

-

Dissolution: When preparing solutions, add the solid to the solvent slowly. Be aware that some compounds may be hygroscopic.

-

Reaction Setup: Perform all reactions in a chemical fume hood.

-

Waste Disposal: Dispose of all waste materials (solid and liquid) in accordance with local, state, and federal regulations. Do not pour chemical waste down the drain.

-

Spill Response: In case of a spill, evacuate the area. For small spills of solid material, carefully scoop it into a container for disposal. Avoid creating dust. For larger spills, follow your institution's emergency procedures.

Visualizing Workflows and Hazard Information

Experimental Workflow for Safe Handling

The following diagram illustrates a standard workflow for the safe handling of Fmoc-protected amino acids in a research laboratory.

References

- 1. scbt.com [scbt.com]

- 2. Fmoc-allyl-Gly-OH ≥98.0% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]

- 3. chemimpex.com [chemimpex.com]

- 4. mmbio.byu.edu [mmbio.byu.edu]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Fmoc-L-Allylglycine | C20H19NO4 | CID 2734457 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 2-(2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)acetamido)acetic acid | C19H18N2O5 | CID 7019069 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. advancedchemtech.com [advancedchemtech.com]

- 9. Fmoc-Gly-OH | C17H15NO4 | CID 93124 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: A Step-by-Step Guide to Fmoc Deprotection of a Gly-Gly Linker

Audience: Researchers, scientists, and drug development professionals involved in Solid-Phase Peptide Synthesis (SPPS).

Introduction

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of modern peptide and protein chemistry. The most prevalent strategy, Fmoc/tBu chemistry, relies on the use of the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group for the temporary protection of the α-amino group of amino acids.[1][2] The synthesis cycle involves the stepwise addition of Fmoc-protected amino acids to a growing peptide chain anchored to an insoluble solid support.[1] Each cycle consists of three primary steps: N-terminal Fmoc deprotection, amino acid coupling, and washing.[1]

This guide provides a detailed protocol for the critical Fmoc deprotection step, specifically focusing on a resin-bound Glycyl-glycine (Gly-Gly) dipeptide linker. The deprotection is achieved via a β-elimination mechanism induced by a secondary amine base, typically piperidine (B6355638).[3][4] This process liberates the N-terminal amine, preparing it for the coupling of the subsequent amino acid.

A notable challenge at the dipeptide stage, particularly with sequences like Gly-Gly, is the potential for intramolecular cyclization to form a diketopiperazine.[3] This side reaction involves the newly deprotected terminal amine attacking the ester linkage to the resin, which cleaves the dipeptide from the solid support. Therefore, careful execution of the deprotection and subsequent coupling steps is crucial for maximizing yield.

Materials and Equipment

Reagents

-

Fmoc-Gly-Gly-Resin (e.g., Wang, Rink Amide, or 2-chlorotrityl resin)

-

Piperidine (Peptide synthesis grade)

-

N,N-Dimethylformamide (DMF, Peptide synthesis grade)

-

Dichloromethane (DCM, ACS grade)

-

Methanol (MeOH, ACS grade) or Isopropanol (IPA)[3]

-

For Kaiser Test (Optional):

-

Phenol (80% in ethanol)

-

Pyridine

-

Potassium Cyanide (KCN) solution (0.0005 M in pyridine)

-

Ninhydrin (B49086) solution (6% in ethanol)

-

Equipment

-

Solid-Phase Peptide Synthesis (SPPS) reaction vessel with a sintered glass frit

-

Shaker or rocker for agitation

-

Vacuum filtration apparatus

-

Graduated cylinders and pipettes

-

Fume hood

-

UV-Vis Spectrophotometer (for optional quantitative monitoring)

-

Quartz cuvettes

Experimental Protocols

Preparation of Deprotection Solution

-

Work in a well-ventilated fume hood.

-

To prepare 50 mL of 20% (v/v) Piperidine in DMF, carefully add 10 mL of piperidine to 40 mL of DMF.

-

Mix the solution thoroughly. This solution should be prepared fresh for optimal performance.

Step-by-Step Fmoc Deprotection Protocol

This protocol is based on a 0.1 mmol synthesis scale. Adjust volumes proportionally for different scales (approx. 10 mL of solvent/reagent per gram of resin).

-

Resin Swelling:

-

Place the Fmoc-Gly-Gly-resin into the SPPS reaction vessel.

-

Add DMF (approx. 5-10 mL) to cover the resin completely.

-

Agitate the resin on a shaker for 30-60 minutes at room temperature to ensure complete swelling of the resin beads.[1] This is critical for making the reactive sites accessible.[1]

-

After swelling, drain the DMF using vacuum filtration.

-

-

Initial Deprotection:

-

Add the 20% piperidine/DMF solution to the swollen resin.

-

Agitate for 3-5 minutes at room temperature.[5]

-

Drain the deprotection solution. This initial, short treatment helps to minimize aggregation.

-

-

Final Deprotection:

-

Add a fresh aliquot of the 20% piperidine/DMF solution to the resin.

-

Agitate for 10-15 minutes at room temperature to ensure complete removal of the Fmoc group.[5]

-

Drain the solution. The collected filtrate will contain the dibenzofulvene-piperidine adduct and can be used for quantitative analysis if desired (see Section 2.4).

-

-

Resin Washing:

-

Thorough washing is essential to remove all traces of piperidine and the dibenzofulvene adduct, which can interfere with the subsequent coupling step.

-

Wash the resin extensively with DMF (5-7 times, approx. 10 mL each).[1]

-

Wash with an alternating polar and less polar solvent like IPA or MeOH and DMF to ensure complete removal of reagents.[3]

-

Finally, perform 2-3 washes with DMF to prepare the resin for the next coupling step.

-

-

Confirmation of Deprotection (Optional - Kaiser Test):

-

Take a small sample of resin beads (5-10 beads) and wash them thoroughly with DCM and then dry them.

-

Add 2-3 drops each of the phenol, KCN in pyridine, and ninhydrin solutions.

-

Heat at 100-120°C for 5 minutes.

-

A dark blue or purple color on the beads indicates the presence of a free primary amine, confirming successful deprotection. An orange or yellow color indicates an incomplete reaction.

-

Workflow for Fmoc Deprotection

Caption: Experimental workflow for the Fmoc deprotection of a Gly-Gly linker.

Quantitative Monitoring of Deprotection

The Fmoc deprotection can be quantified by measuring the UV absorbance of the dibenzofulvene-piperidine adduct in the collected filtrate.[3][6] This method is often used to determine the initial loading of the first amino acid onto the resin.

-

Collect all the filtrate from the deprotection steps (Section 2.2, steps 2 and 3).

-

Combine the filtrates and dilute with a known volume of DMF to bring the absorbance into the linear range of the spectrophotometer.

-

Measure the absorbance (A) of the diluted solution at 301 nm using a quartz cuvette, with DMF as a blank.

-

Calculate the resin loading (L, in mmol/g) using the Beer-Lambert law: L (mmol/g) = (A × V × D) / (ε × m × b) Where:

-

A = Absorbance at 301 nm

-

V = Total volume of the collected filtrate (in L)

-

D = Dilution factor

-

ε = Molar extinction coefficient of the adduct (7800 L·mol⁻¹·cm⁻¹)[6]

-

m = Initial mass of the dry resin (in g)

-

b = Path length of the cuvette (typically 1 cm)

-

Data Presentation

The following table summarizes the key parameters for the quantitative analysis of Fmoc deprotection.

| Parameter | Symbol | Value / Unit | Notes |

| Wavelength of Max Absorbance | λmax | 301 nm | For the dibenzofulvene-piperidine adduct.[6] |

| Molar Extinction Coefficient | ε | 7800 L·mol⁻¹·cm⁻¹ | A commonly cited value for the adduct at 301 nm.[6] |

| Deprotection Reagent | - | 20% (v/v) Piperidine in DMF | Standard reagent for Fmoc removal.[1][7] |

| Typical Deprotection Time | t | 13 - 20 min | Total time, usually split into two steps.[5] |

| Expected Yield | - | >95% | Deprotection is typically a high-yield reaction. |

Chemical Mechanism

The deprotection of the Fmoc group proceeds via a base-catalyzed β-elimination reaction.

Caption: Mechanism of Fmoc deprotection using piperidine.

Troubleshooting and Key Considerations

-

Diketopiperazine Formation: This is the most significant risk when deprotecting a dipeptide-resin, especially with flexible residues like Glycine.[3] To minimize this side reaction:

-

Immediately proceed to the next coupling step after the final wash. Do not leave the deprotected resin sitting for extended periods.

-

Ensure the first coupling after deprotection uses a pre-activated amino acid and a fast-acting coupling reagent (e.g., HATU, HCTU) to ensure the acylation of the free amine is much faster than the intramolecular cyclization.

-

-

Incomplete Deprotection: If the Kaiser test is negative (yellow/orange), the deprotection is incomplete. This can be caused by peptide aggregation or old reagents. Repeat the deprotection step with fresh 20% piperidine/DMF solution.

-

Quality of Reagents: Use high-quality, amine-free DMF, as impurities can interfere with both deprotection and coupling.[7] Piperidine should be stored under nitrogen and protected from light to prevent degradation.

References

- 1. benchchem.com [benchchem.com]

- 2. csbio.com [csbio.com]

- 3. chempep.com [chempep.com]

- 4. Methods for Removing the Fmoc Group | Springer Nature Experiments [experiments.springernature.com]

- 5. benchchem.com [benchchem.com]

- 6. Efficient Method for the Concentration Determination of Fmoc Groups Incorporated in the Core-Shell Materials by Fmoc–Glycine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chem.uci.edu [chem.uci.edu]

Application Notes and Protocols: Palladium-Catalyzed Cleavage of Allyl Propionate Esters

For Researchers, Scientists, and Drug Development Professionals

Introduction

The allyl ester is a valuable protecting group for carboxylic acids in organic synthesis due to its robustness under various conditions and its selective removal under mild, palladium-catalyzed protocols. This application note provides a detailed overview of the palladium-catalyzed cleavage of allyl propionate, a representative allyl ester, offering insights into the reaction mechanism, quantitative data on reaction parameters, and comprehensive experimental protocols. This method is particularly advantageous in the synthesis of complex molecules and active pharmaceutical ingredients (APIs) where selective deprotection is crucial.[1]

The cleavage proceeds via a π-allyl palladium intermediate, which is then attacked by a nucleophile, regenerating the palladium(0) catalyst and liberating the free carboxylic acid. This process, often referred to as deallylation, is highly efficient and compatible with a wide range of functional groups.

Catalytic Cycle of Palladium-Catalyzed Allyl Ester Cleavage

The generally accepted mechanism for the palladium(0)-catalyzed cleavage of an allyl ester involves several key steps, as illustrated in the catalytic cycle below. Initially, the palladium(0) catalyst undergoes oxidative addition to the allyl ester, forming a π-allylpalladium(II) complex and liberating the carboxylate anion. A nucleophile then attacks the π-allyl complex, typically at the less substituted terminus, to form an allylated nucleophile. This step regenerates the palladium(0) catalyst, allowing it to re-enter the catalytic cycle.

References

Application Notes and Protocols: Coupling Fmoc-Gly-Gly-Allyl Propionate to a Payload Molecule

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the conjugation of the bifunctional linker, Fmoc-Gly-Gly-allyl propionate (B1217596), to an amine-containing payload molecule. This process is a critical step in the synthesis of various bioconjugates, including peptide-drug conjugates (PDCs), for targeted therapies and research applications. The protocols outlined below cover the coupling reaction, subsequent deprotection steps, and purification of the final conjugate.

Introduction

The Gly-Gly dipeptide linker is frequently employed in the design of bioconjugates due to its flexibility and susceptibility to enzymatic cleavage within the cellular environment. The N-terminal fluorenylmethyloxycarbonyl (Fmoc) group provides a stable protecting group that can be removed under mild basic conditions, while the C-terminal allyl ester allows for selective deprotection using a palladium catalyst, orthogonal to many other protecting groups. This dual-protection strategy enables the sequential and controlled synthesis of complex biomolecules.

This document outlines the solution-phase coupling of Fmoc-Gly-Gly-OH (the carboxylic acid form of the linker, which is commercially available or can be readily synthesized from the allyl propionate ester) to a generic amine-containing payload (Payload-NH₂). Subsequent sections detail the removal of the Fmoc and allyl protecting groups to yield the final desired bioconjugate.

Experimental Protocols

Materials and Reagents

-

Fmoc-Gly-Gly-OH

-

Amine-containing payload (Payload-NH₂)

-

O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HATU)

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Diethyl ether

-

Palladium(0) tetrakis(triphenylphosphine) (Pd(PPh₃)₄)

-

Phenylsilane (B129415) (PhSiH₃) or other suitable allyl scavenger

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine solution

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Trifluoroacetic acid (TFA)

-